molecular formula C10H18N2O5 B557155 Boc-Gln-OH CAS No. 13726-85-7

Boc-Gln-OH

Cat. No. B557155
CAS RN: 13726-85-7
M. Wt: 246.26 g/mol
InChI Key: VVNYDCGZZSTUBC-LURJTMIESA-N
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Future Directions

The future directions of Boc-Gln-OH are not explicitly mentioned in the available resources. However, given its role in peptide synthesis, it may continue to be a valuable tool in the development of new peptides and proteins for therapeutic and research applications.


Please note that this information is based on the available resources and may not cover all aspects of Boc-Gln-OH. For a more detailed analysis, please refer to the relevant scientific literature and resources.


properties

IUPAC Name

(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(14)15)4-5-7(11)13/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,16)(H,14,15)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNYDCGZZSTUBC-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884633
Record name L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Gln-OH

CAS RN

13726-85-7
Record name BOC-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13726-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glutamine, N2-((1,1-dimethylethoxy)carbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013726857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-[(tert-butoxy)carbonyl]-L-glutamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.891
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
268
Citations
N Sakura, K Hirose, T Hashimoto - Chemical and pharmaceutical …, 1986 - jstage.jst.go.jp
… These peaks were found to have the same retention times as those of Boc— Asn-OH and Boc—Gln—OH, respectively. This demonstrates the predominant cleavage of Nca-Boc and the …
Number of citations: 10 www.jstage.jst.go.jp
LF Carreño, MP Alba, Y Varela… - Chemical Biology & …, 2011 - Wiley Online Library
… and N α -t-boc-Gln-OH is an important obstacle hampering … -Asn-OH and N α -t-boc-Gln-OH is very limited because of their … -OH and N α -t-boc-Gln-OH with their side-chain amide group …
Number of citations: 5 onlinelibrary.wiley.com
N Sakura, K Hirose, T Hashimoto - jlc.jst.go.jp
… These peaks were found to have the same retention times as those of BocAsn-OH and Boc—Gln-OH, respectively. This demonstrates the predominant cleavage of Nca-Boc and the …
Number of citations: 0 jlc.jst.go.jp
K Yamada, H Urakawa, H Oku… - The Journal of peptide …, 2004 - Wiley Online Library
… of Boc-Gln-OH with PSDIB in water proceeded smoothly to give 1 in high yield (entry 1). A decreased amount of PSDIB, however, resulted in incomplete reaction of Boc-Gln-OH after …
Number of citations: 20 onlinelibrary.wiley.com
佐倉直樹, 広瀬恭子, 橋本忠 - Chemical and Pharmaceutical Bulletin, 1986 - jlc.jst.go.jp
… These peaks were found to have the same retention times as those of Boc— Asn-OH and Boc—Gln—OH, respectively. This demonstrates the predominant cleavage of Nca-Boc and the …
Number of citations: 3 jlc.jst.go.jp
X Wu, Y Chen, H Aloysius, L Hu - Beilstein Journal of Organic …, 2011 - beilstein-journals.org
… The same procedure was applied to synthesize aminoacyl-AMC conjugates 19, 20 and 11 starting from Boc-Gln-OH, Boc-Arg-OH∙HCl and Boc-Phe-OH in excellent yields (Table 2, …
Number of citations: 12 www.beilstein-journals.org
DV Hingorani, EA Randtke… - Journal of the American …, 2013 - ACS Publications
… of Boc-Gln-OH, which may cause conformational heterogeneity that would create a broad CEST effect. These studies were performed once for the ZQG system and twice for Boc-Gln-OH…
Number of citations: 70 pubs.acs.org
CH Li, D Yamashiro, LF Tseng… - International Journal of …, 1978 - Wiley Online Library
Three analogs of β‐endorphin have been synthesized by the solid‐phase method: β c ‐endorphin‐(1–5)‐(28–31), β c ‐endorphin‐(6–31) and β h ‐endorphin‐(1–5)‐(16–31). The …
Number of citations: 33 onlinelibrary.wiley.com
CH Li, D Yamashiro, LF Tseng… - Journal of Medicinal …, 1977 - ACS Publications
… Boc-Gln-OH was coupled by the symmetrical anhydride procedure in a DMF-CH2C12 … presence of DMF,21 it was not used for coupling Boc-Gln-OH and Boc-Asn-OH. The Boc group of …
Number of citations: 204 pubs.acs.org
SU Koock, NJ Hong - Journal of the Korean Chemical Society, 1987 - koreascience.kr
… All coupling except that of Boc-Asn-OH and Boc-Gln-OH were carried out by DCC couping method using 3 eq. of Boc-amino acid, 3eq. of DCC in di chloromethane and 6 eq. …
Number of citations: 2 koreascience.kr

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